2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is a fluorinated organic compound with the molecular formula CHFNOS and a molecular weight of 247.14 g/mol. It is classified as a thiazole derivative due to the presence of the thiazole ring in its structure. The compound is identified by the CAS number 1694568-68-7 and is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of multiple fluorine atoms, which can enhance biological activity and stability.
The synthesis of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid features a central acetic acid moiety attached to a thiazole ring substituted with trifluoromethyl and difluoro groups.
The structure can be visualized using molecular modeling software to analyze bond angles and distances, which are crucial for understanding its reactivity and interactions with biological targets.
The compound can participate in various chemical reactions typical for carboxylic acids and thiazole derivatives:
Reactions should be conducted under controlled conditions to prevent decomposition or side reactions, especially due to the presence of multiple electronegative fluorine atoms which can influence reactivity.
The mechanism of action for 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid is largely dependent on its interaction with biological targets such as enzymes or receptors. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability.
Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators in biochemical pathways, making them valuable in drug development.
These properties are critical for understanding how the compound behaves under different environmental conditions and in various applications.
Due to its unique structural features, 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid has potential applications in:
The systematic IUPAC name 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid precisely defines this polyfluorinated heterocyclic compound. The name specifies:
This nomenclature follows standard carboxy-fluoryl-thiazole prioritization rules, where the thiazole ring serves as the parent heterocycle and the fluorinated acetic acid moiety is the substituent [1] [5]. Alternative names observed in related compounds include positional isomers like 2,2-difluoro-2-(thiazol-4-yl)acetic acid (Enamine, Catalog #ENAH03A0E498) and functional analogs such as 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid (CAS 1082267-60-4) [4] [5].
Table 1: Nomenclature Conventions for Key Thiazole-Based Fluorinated Acids
Compound | Systematic Name | CAS Registry | Notable Variations |
---|---|---|---|
Target Compound | 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid | Not Assigned | Hypothetical based on structural analogs |
Closest Commercial Analog | 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid | 1697423-28-1 | Lacks difluoro substitution |
Positional Isomer (4-thiazolyl) | 2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid | Not Provided | Enamine #ENAH03A0E498; 95% purity |
Trifluoromethyl-Thiazole Precursor | 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]acetic acid | 1082267-60-4 | Synquest Labs #8H21-3-11; 97% purity |
Molecular Architecture:
The trifluoromethyl group induces significant π-electron deficiency in the thiazole ring (σₘ = 0.43 for -CF₃), while the geminal difluoro motif enhances carboxylic acid acidity (predicted pKₐ ≈ 2.1-2.5) compared to non-fluorinated analogs [7]. This is evidenced by related compounds like 2,2-difluoro-2-(3-fluoro-5-(trifluoromethyl)phenyl)acetic acid (CAS 2228224-64-2), where fluorine substitution lowers pKₐ by ~1.5 units versus phenylacetic acid [7]. The hydrogen-bonding capacity of the carboxylic acid enables coordination in metal complexes or supramolecular assemblies, while fluorine atoms engage in weak noncovalent interactions critical to binding selectivity.
Table 2: Calculated Physical Properties of Target Compound vs. Analogs
Property | Target Compound | 2-(Thiazol-5-yl)acetic acid | 2-[2-(Trifluoromethyl)thiazol-4-yl]acetic acid |
---|---|---|---|
Molecular Formula | C₆H₃F₅NO₂S | C₅H₄F₂NO₂S (2007426-87-9) | C₆H₄F₃NO₂S (1082267-60-4) |
Molecular Weight (g/mol) | 257.16 | 179.14 | 211.16 |
Hydrogen Bond Donors | 1 (COOH) | 1 | 1 |
Hydrogen Bond Acceptors | 5 (2xO, N, S, 3xF from CF₃) | 4 | 5 |
Rotatable Bonds | 2 | 2 | 2 |
Topological Polar Surface Area (Ų) | 70.5 (estimated) | 70.5 | 70.5 |
Thiazole fluorination chemistry emerged prominently in the early 2000s with advances in trifluoromethylthiolation reagents. The synthesis of 2-(trifluoromethyl)thiazole-5-acetic acid derivatives (exemplified by CAS 1697423-28-1) marked a key milestone for accessing pharmaceutical intermediates . These compounds addressed limitations of earlier non-fluorinated thiazoles in drug design, particularly poor metabolic stability and insufficient target affinity. The strategic incorporation of geminal difluoro units at the acetic acid position—inspired by fluorinated phenylacetic acids like CAS 2228224-64-2—followed circa 2015 to further enhance bioactivity [7].
Synthetic challenges have defined this compound’s accessibility:
The pharmaceutical impetus for such hybrids is evidenced by patents like US10351556B2, where structurally complex thiazole acetic acids serve as intermediates for antiviral agents (e.g., cobicistat derivatives) [6]. The trifluoromethyl-difluoro combination leverages complementary effects:
Table 3: Evolution of Fluorinated Thiazole Acetic Acids in Chemical Research
Year Range | Key Developments | Representative Compounds | Applications |
---|---|---|---|
1995–2005 | Non-fluorinated thiazole acetic acids (e.g., CAS 13797-62-1) | Ethyl (2-methylthiazol-4-yl)acetate (CAS 37128-24-8) | Peptide mimics; early kinase inhibitors |
2005–2015 | Monotrifluoromethyl variants (e.g., CAS 1082267-60-4, 1697423-28-1) | 2-[2-(Trifluoromethyl)thiazol-4-yl]acetic acid | Antibacterials; HCV protease inhibitors |
2015–Present | Difluorinated hybrids (e.g., 2,2-difluoro-2-(thiazol-4-yl)acetic acid, Enamine) | 2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid (CAS 2228224-64-2) | Kinase inhibitors; agrochemicals |
Future Directions | Target compound: 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid | Hypothetical based on BLD Pharm analogs (2007426-87-9) | Targeted protein degraders; covalent inhibitors |
This compound class exemplifies the broader "fluorine revolution" in medicinal chemistry, where >30% of pharmaceuticals now contain fluorine. The unresolved challenge remains the gram-scale synthesis of such multi-fluorinated heterocycles, with current methods relying on low-temperature metallation (-78°C) and expensive fluorination agents [1] [5]. Recent innovations in electrochemical fluorination and flow chemistry show promise for scalable production of this high-value scaffold.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1